1-甲氧基异喹啉-7-胺

货号 B578198

CAS 编号:

1374652-02-4

分子量: 174.203

InChI 键: BPOVWGNHGXTZQY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

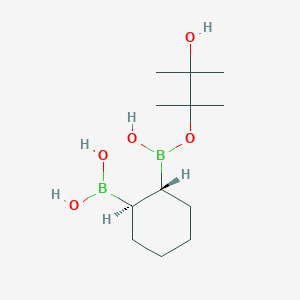

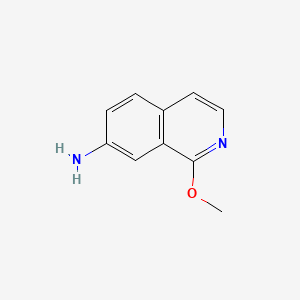

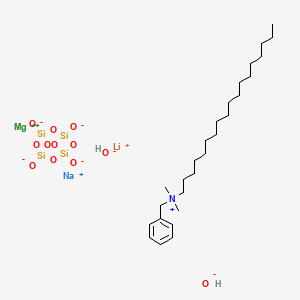

1-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O . It is an isoquinoline derivative, which is a class of heterocyclic compounds .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .Molecular Structure Analysis

The molecular structure of 1-Methoxyisoquinolin-7-amine consists of a benzene ring fused with a pyridine moiety, with a methoxy group attached to the 1-position and an amine group attached to the 7-position .Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives are diverse. For instance, the Mitsunobu reaction has been extended to include amine nucleophiles to form C–N bonds .Physical And Chemical Properties Analysis

1-Methoxyisoquinolin-7-amine has a molecular weight of 202.26 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .科学研究应用

-

Organic and Pharmaceutical Chemistry

- Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .

- They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .

- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .

- Some of these strategies have already been implemented via semi-synthesis or total synthesis .

-

Synthesis of Isoquinoline and Its Derivatives

- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

- Research and development in synthesis of isoquinoline and its derivatives are focused on the development of initial compounds from pre-functionalized o-alkynlaryl-aldehyde/ketones and from arylalehydes and alkynes in situ .

- Development of catalytic methods based on strong acids or alkali, transition metal ions, non-metal catalysts, etc., are also being explored .

-

Chemistry of Amines

- Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science .

- Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .

- Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis .

-

Industrial Applications

-

Medicinal Chemistry

- Isoquinoline is an essential segment of both natural and synthetic compounds .

- In particular, the pyranoquinoline ring system has gained considerable attention as it is the structural backbone in many naturally occurring alkaloids such as papaverine .

- The isoquinoline ring in these natural compounds derives from the aromatic amino acid tyrosine .

-

Pharmaceutical Research

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .

- They play a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

-

Biological Activities

- Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

-

Synthetic Strategies

-

Chemical Reactivity

- Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula .

- It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

- Quinoline and its derivatives are a vital nucleus in several natural products .

安全和危害

未来方向

属性

IUPAC Name |

1-methoxyisoquinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOVWGNHGXTZQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxyisoquinolin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

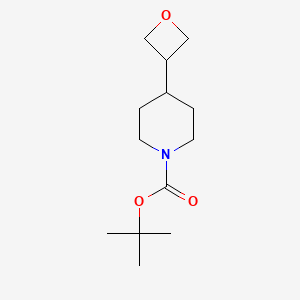

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

1257294-04-4

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)

![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)